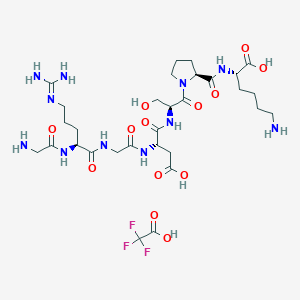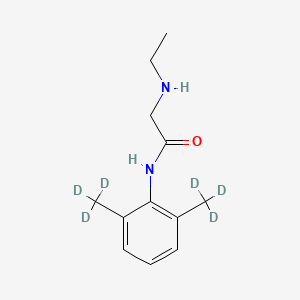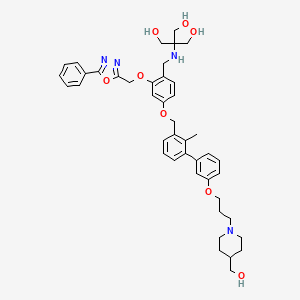
PD-1/PD-L1-IN-26
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PD-1/PD-L1-IN-26 is a potent inhibitor of the programmed cell death protein 1 (PD-1) and programmed cell death ligand 1 (PD-L1) interaction. This compound has shown significant potential in enhancing immune responses in cancer therapy by promoting the infiltration of CD4+ T cells into tumor tissues . The inhibition of the PD-1/PD-L1 pathway is a promising strategy in cancer immunotherapy, as it can restore the activity of effector T cells and enhance anti-tumor immunity .
准备方法
The synthesis of PD-1/PD-L1-IN-26 involves several steps, including the preparation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a biphenyl derivative, which is then subjected to various chemical transformations to introduce the desired functional groups. The final step involves the coupling of the biphenyl derivative with a suitable amine to form this compound .
This includes the use of efficient catalysts, high-yield reactions, and purification techniques to ensure the quality and purity of the final product .
化学反应分析
PD-1/PD-L1-IN-26 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of a ketone or an aldehyde, while reduction may yield an alcohol or an amine .
科学研究应用
PD-1/PD-L1-IN-26 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the PD-1/PD-L1 interaction and to develop new inhibitors with improved properties . In biology, it is used to investigate the role of the PD-1/PD-L1 pathway in immune regulation and to study the effects of its inhibition on immune cell function .
In medicine, this compound is being explored as a potential therapeutic agent for cancer immunotherapy. It has shown promising results in preclinical studies, where it enhances the anti-tumor immune response and inhibits tumor growth . In industry, this compound is used in the development of new cancer immunotherapies and in the screening of potential drug candidates .
作用机制
The mechanism of action of PD-1/PD-L1-IN-26 involves the inhibition of the interaction between PD-1 and PD-L1. PD-1 is an immunosuppressive molecule that interacts with its ligand PD-L1 to inhibit the activity of effector T cells and promote immune tolerance . By blocking this interaction, this compound restores the activity of effector T cells and enhances the anti-tumor immune response .
The molecular targets of this compound include the PD-1 receptor on T cells and the PD-L1 ligand on tumor cells. The inhibition of this interaction prevents the suppression of T cell activity and promotes the infiltration of T cells into tumor tissues .
相似化合物的比较
PD-1/PD-L1-IN-26 is one of several small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Similar compounds include biphenyl derivatives and imidazopyridines, which also inhibit the PD-1/PD-L1 interaction and enhance the anti-tumor immune response . this compound is unique in its high potency and selectivity for the PD-1/PD-L1 interaction, with an IC50 value of 0.0380 μM .
Other similar compounds include:
属性
分子式 |
C43H52N4O8 |
|---|---|
分子量 |
752.9 g/mol |
IUPAC 名称 |
2-(hydroxymethyl)-2-[[4-[[3-[3-[3-[4-(hydroxymethyl)piperidin-1-yl]propoxy]phenyl]-2-methylphenyl]methoxy]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl]methylamino]propane-1,3-diol |
InChI |
InChI=1S/C43H52N4O8/c1-31-36(11-6-13-39(31)34-10-5-12-37(22-34)52-21-7-18-47-19-16-32(25-48)17-20-47)26-53-38-15-14-35(24-44-43(28-49,29-50)30-51)40(23-38)54-27-41-45-46-42(55-41)33-8-3-2-4-9-33/h2-6,8-15,22-23,32,44,48-51H,7,16-21,24-30H2,1H3 |
InChI 键 |
JGZQAQGOLLTOQP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1C2=CC(=CC=C2)OCCCN3CCC(CC3)CO)COC4=CC(=C(C=C4)CNC(CO)(CO)CO)OCC5=NN=C(O5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


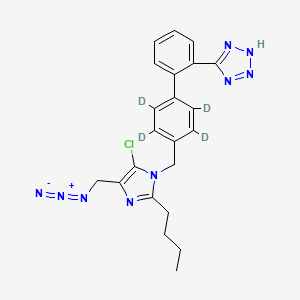
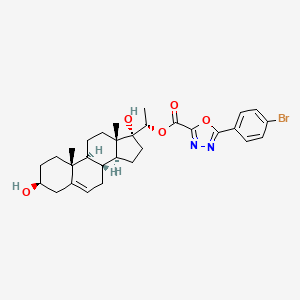

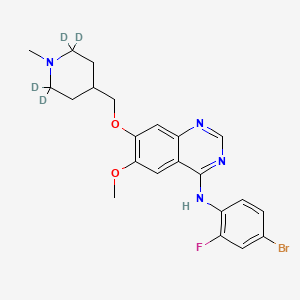
![1H-Pyrrole-3-methanamine,5-(2-fluorophenyl)-1-[[3-(3-methoxypropoxy)phenyl]sulfonyl]-N-methyl-d3](/img/structure/B12415256.png)
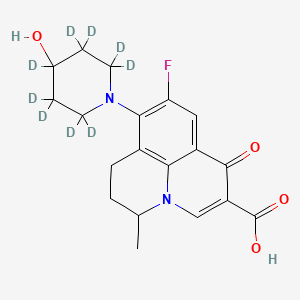

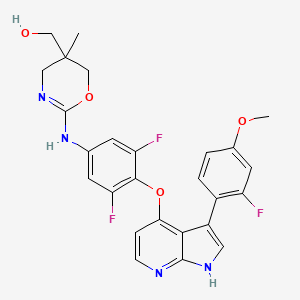
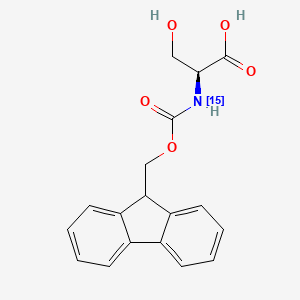
![(5S,7S)-1-methyl-7-[[2,2,6,6-tetradeuterio-4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride](/img/structure/B12415288.png)
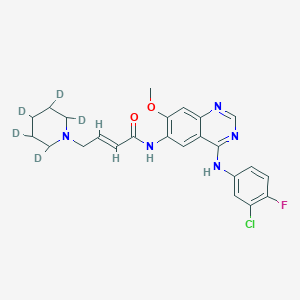
![1-(cyclopropanecarbonylamino)-N-[2-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]ethyl]-9H-pyrido[3,4-b]indole-7-carboxamide](/img/structure/B12415308.png)
